Lead acetate, basic

Description

Properties

IUPAC Name |

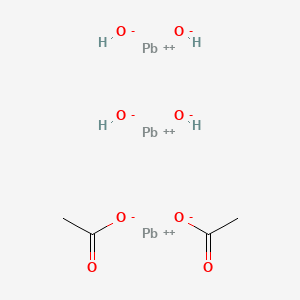

lead(2+);diacetate;tetrahydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.4H2O.3Pb/c2*1-2(3)4;;;;;;;/h2*1H3,(H,3,4);4*1H2;;;/q;;;;;;3*+2/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOJXAQYHIVPFI-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[OH-].[OH-].[OH-].[OH-].[Pb+2].[Pb+2].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O8Pb3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

8.1e+02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335-32-6 | |

| Record name | Lead subacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEAD SUBACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW7DT27250 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparation Methodologies for Basic Lead Acetates

Controlled Reaction of Lead Oxides with Acetic Acid

A common approach to preparing basic lead acetates involves the reaction between lead oxides and acetic acid. Lead(II) oxide (PbO), also known as litharge, is frequently used as a starting material. chemdad.comchemicalbook.comwikipedia.orgtestbook.com The reaction of lead(II) oxide with strong acetic acid typically yields neutral lead acetate (B1210297). chemdad.comchemicalbook.comwikipedia.org However, when lead acetates are prepared from lead monoxide in dilute acetic acid or at high pH, several types of basic salts are formed. chemdad.comchemicalbook.com The components of lead paste, such as PbO, can be transformed into a lead acetate solution, which can then react with lead oxide to produce basic lead acetates like Pb(CH₃COO)₂·Pb(OH)₂ and Pb(CH₃COO)₂·2Pb(OH)₂. google.com

Influence of pH on Basic Lead Acetate Formation

The pH of the reaction medium plays a crucial role in the formation and speciation of basic lead acetates. Higher pH conditions favor the formation of basic lead salts when starting from lead monoxide and dilute acetic acid. chemdad.comchemicalbook.com In aqueous solutions, lead(II) ions can undergo hydrolysis, forming various species including Pb(OH)⁺, Pb(OH)₂(aqueous), and Pb(OH)₃⁻, as well as polynuclear species such as Pb₄(OH)₄⁴⁺ and Pb₃(OH)₄²⁺. wikipedia.orgwikiwand.com The formation of metal hydroxides can occur at higher pH values. researchgate.net The degree of metal ion complexation is influenced by the concentration of free acetate ions, which in turn is affected by pH. researchgate.net

Role of Stoichiometry in Product Distribution

The stoichiometry of the reactants, specifically the ratio of lead oxide to acetic acid, is critical in determining the type of basic lead acetate formed. While the search results indicate that varying quantities of lead oxide boiled with neutral acetate can yield different compounds, specific detailed research findings on the precise stoichiometric ratios for the formation of distinct basic lead acetate species were not extensively detailed in the provided snippets. nist.gov However, the reaction of lead(II) oxide with acetic acid to form neutral lead acetate follows a specific stoichiometry: PbO + 2CH₃COOH → Pb(CH₃COO)₂ + H₂O. chemdad.com The formation of basic salts in dilute acetic acid or at high pH suggests that a lower relative proportion of acetic acid compared to lead content (or a higher proportion of lead oxide relative to the available acetate in solution) promotes the incorporation of hydroxide (B78521) or oxide groups into the final product structure.

Precipitation Techniques for Basic Lead Acetate Compounds

Precipitation is a key technique used in the preparation and purification of basic lead acetates, often involving crystallization from aqueous solutions.

Crystallization from Aqueous Solutions

Basic lead acetates are described as white crystalline compounds that are highly soluble in water. chemdad.comchemicalbook.com Crystallization from aqueous solutions is a common method for obtaining solid crystalline products. This typically involves dissolving the compound in a hot solvent and then cooling the solution to allow crystals to form as the solubility decreases. ualberta.catcu.edu

Recrystallization and Purification Strategies

Recrystallization is a purification technique that leverages the difference in solubility of a compound and its impurities in a given solvent at different temperatures. ualberta.catcu.edu For lead acetate, recrystallization can be performed from anhydrous acetic acid. chemdad.com The process generally involves dissolving the crude product in a minimum amount of hot solvent to create a saturated solution, filtering any insoluble impurities from the hot solution, slowly cooling the solution to induce crystallization, and then collecting the crystals by filtration. ualberta.catcu.edu Washing the collected crystals with a small amount of cold solvent helps remove residual impurities. tcu.edu While specific detailed strategies for the recrystallization and purification of basic lead acetates were not extensively detailed, the general principles of recrystallization apply.

Advanced Synthetic Routes for Specific Basic Lead Acetate Polymorphs and Hydrates

The existence of different basic lead acetate compounds, including hydrates, suggests the potential for advanced synthetic routes to target specific forms. For instance, careful hydrolysis of a lead(II) acetate solution can yield a crystalline product with a formula such as 6PbO·2H₂O or Pb₆O₄(OH)₄, which is described as a cluster compound. wikipedia.orgwikiwand.com This indicates that controlled hydrolysis conditions can lead to the formation of specific oxy-hydroxide lead acetate species. The thermal decomposition of lead(II) acetate trihydrate can also yield basic acetates like Pb₄O(OAc)₆ and Pb₂O(OAc)₂. wikipedia.org While the search results mention basic lead acetate in anhydrous and aqueous (solution) forms americanelements.com, detailed synthetic routes specifically targeting different polymorphs (different crystal structures of the same compound) were not explicitly described.

Data Table: Properties of Selected Lead Compounds

| Compound Name | Chemical Formula | Appearance | Solubility in Water (approx.) | PubChem CID |

| Lead(II) Acetate (neutral) | Pb(CH₃COO)₂ | White crystalline solid | Soluble chemdad.comwikipedia.org | 9317 nih.gov |

| Lead(II) Acetate Trihydrate | Pb(CH₃COO)₂·3H₂O | Colorless or white crystals | Soluble wikipedia.org | 6080-56-4 (CAS) wikipedia.org |

| Basic Lead Acetate | Pb₃(OH)₄(O₂CCH₃)₂ (example formula) wikipedia.org | White solid | Highly soluble chemdad.comchemicalbook.com | 5284406 wikipedia.org |

| Lead(II) Oxide (Litharge) | PbO | Red or yellow solid | Highly insoluble americanelements.com | 14827 americanelements.comereztech.com |

| Acetic Acid | CH₃COOH | Colorless liquid or crystal | Soluble chemicalbook.com | 176 nih.govnih.gov |

Detailed Research Findings

Research indicates that the formation of basic lead acetates is favored in dilute acetic acid or at high pH when using lead monoxide as a reactant. chemdad.comchemicalbook.com The hydrolysis of lead(II) acetate solutions can lead to the formation of complex basic lead oxy-hydroxide cluster compounds. wikipedia.orgwikiwand.com The precise composition of basic lead carbonate formed from exposure of lead acetate to carbon dioxide can vary with reaction conditions. chemdad.com Studies on the effect of pH on the behavior of lead ions in solution highlight the formation of various hydrolyzed species under alkaline conditions, which is relevant to the formation of basic lead acetates. wikipedia.orgwikiwand.comresearchgate.net Recrystallization from anhydrous acetic acid has been noted as a purification method for lead acetate. chemdad.com

Recycling and Recovery Methods Yielding Lead Acetate Intermediates

Recycling and recovery processes, particularly from spent lead-acid batteries, represent significant sources for obtaining lead compounds that can serve as intermediates in the synthesis of basic lead acetates. These methods often involve hydrometallurgical routes, which are increasingly being explored as alternatives to traditional pyrometallurgical processes due to environmental and energy considerations researchgate.netresearchgate.net.

A common approach involves the desulfurization of lead-containing materials, such as the lead paste from spent batteries, which primarily consists of lead sulfate (B86663) (PbSO₄) and lead oxide sulfate (PbO•PbSO₄) mdpi.com. Desulfurization can be achieved using various agents, including ammonium (B1175870) carbonate ((NH₄)₂CO₃) or sodium carbonate (Na₂CO₃) mdpi.comgoogle.com. Following desulfurization, the treated lead material, which may contain lead monoxide (PbO), lead dioxide (PbO₂), and metallic lead (Pb), is leached with an acetic acid solution google.com.

Leaching with acetic acid allows for the dissolution of lead compounds, forming a lead acetate solution. For instance, lead monoxide reacts with acetic acid to form soluble lead acetate and/or basic lead acetate google.com. In some processes, hydrogen peroxide (H₂O₂) is also added during the leaching step, particularly when dealing with lead dioxide chemicalbook.comresearchgate.net.

The resulting lead acetate solution serves as a key intermediate. From this solution, basic lead acetate can potentially be formed or isolated. While the search results primarily detail the synthesis and recovery of lead(II) acetate (normal lead acetate) as an intermediate for producing other lead compounds like lead oxide or lead carbonate, the dissolution of lead oxide in lead acetate solution is mentioned as a way to form basic lead acetate google.com. This suggests that the lead acetate intermediate obtained from recycling can be further processed to yield basic lead acetate.

Several studies highlight the use of acetic acid leaching in various recycling schemes:

A method for recovering lead from lead waste generated during cane juice analysis involves leaching with dilute acetic acid (10%), followed by electrodeposition of lead and subsequent reaction with hydrogen peroxide and acetic acid to yield lead(II) acetate researchgate.netcabidigitallibrary.org.

A novel green recycling process for spent lead acid battery pastes includes converting desulfurized pastes into a lead acetate solution by leaching with acetic acid and H₂O₂ chemicalbook.com. Lead acetate trihydrate can then be crystallized from this solution researchgate.netchemicalbook.com.

Another process for recovering high-purity lead oxide from spent lead-acid batteries utilizes ammonium acetate, acetic acid, and hydrogen peroxide for leaching lead paste, generating a lead acetate solution researchgate.net. Lead carbonate is then precipitated from this solution researchgate.net.

A method for recovering lead from lead ores involves roasting the ore to yield a mixture containing lead oxide and lead sulfate, followed by extraction with a lead acetate solution to remove lead oxide, forming basic lead acetate google.com.

These examples demonstrate that lead acetate solutions, obtained through the acetic acid leaching of various lead-containing waste streams, are crucial intermediates in recycling and recovery processes. While the direct synthesis of basic lead acetate from these intermediates is not always the primary focus of the cited recycling methods, the formation of basic lead acetate from lead oxide and lead acetate solution is a known reaction that can be integrated into these schemes google.com.

The purity of the recovered lead acetate intermediate is a critical factor for its subsequent use. Purification steps, such as recrystallization or treatments to remove impurities like copper, iron, sodium, and zinc, are often necessary to meet the required standards for various applications chemicalbook.comcabidigitallibrary.org.

Data regarding the efficiency of lead recovery into the acetate solution varies depending on the specific process parameters, such as the concentration of acetic acid, temperature, and reaction time researchgate.net. For instance, one study reported a lead leaching ratio as high as 99.35% using a mixed solution of ammonium acetate, acetic acid, and hydrogen peroxide under optimal conditions researchgate.net.

Here is a summary of lead recovery yields from selected recycling processes:

| Source Material | Leaching Agent(s) | Intermediate Form | Reported Lead Recovery Yield |

| Waste lead from cane analysis | Dilute acetic acid (10%) | Lead(II) acetate solution | 88.2% cabidigitallibrary.org |

| Spent lead acid battery paste | Acetic acid + H₂O₂ | Lead acetate solution | Not specified in detail |

| Spent lead acid battery paste | Ammonium acetate + acetic acid + H₂O₂ | Lead acetate solution | 99.35% (leaching ratio) researchgate.net |

| Roasted lead ore | Lead acetate solution | Basic lead acetate (in solution) | Not specified in detail |

Note: The reported yields and efficiencies are specific to the referenced studies and may vary based on process conditions.

The recovery of acetate itself from the process streams is also a consideration for economic and environmental sustainability. Methods for regenerating acetate, such as concentrating and crystallizing sodium acetate from solutions after lead precipitation, have been explored google.com.

Structural Elucidation and Crystallographic Studies of Basic Lead Acetates

Anhydrous Polymorphs of Basic Lead Acetates

Recent research has significantly advanced the understanding of basic lead acetates by identifying and characterizing distinct anhydrous polymorphs, supplementing the knowledge of the previously well-known lead(II) acetate (B1210297) trihydrate. Studies have particularly focused on the structural details of forms such as Pb₄O(Ac)₆ and Pb₂O(Ac)₂. acs.orgnih.gov

Characterization of Distinct Anhydrous Forms (e.g., Pb₄O(Ac)₆, Pb₂O(Ac)₂)

The structures of basic lead acetates like tetralead(II) oxo-hexaacetate (Pb₄O(Ac)₆) and dilead(II) oxo-diacetate (Pb₂O(Ac)₂) have been elucidated using crystallographic techniques, including single-crystal X-ray diffraction (SCXRD) and Rietveld refinement of powder X-ray diffraction (PXRD) data. acs.orgnih.govresearchgate.netresearchgate.net These studies demonstrate that these compounds exist as coordination polymers with varying structural dimensionalities. Pb₄O(Ac)₆ is characterized by a two-dimensional (2D) structure composed of corrugated layers. researchgate.netresearchgate.net Similarly, Pb₂O(Ac)₂ also exhibits a 2D structural arrangement. acs.orgnih.govresearchgate.netresearchgate.net

Enantiotropic Polymorphism and Phase Transitions

Investigations into the thermal behavior of lead(II) acetate have revealed the presence of enantiotropic polymorphs for the anhydrous salt, designated as α-Pb(Ac)₂ and β-Pb(Ac)₂. acs.orgnih.govresearchgate.netresearchgate.net These polymorphs undergo reversible phase transitions in response to temperature changes. The structural distinction between the low-temperature α-phase and the higher-temperature β-phase lies in the observed distortion of the acetate groups and lead atoms in the α-form compared to the more symmetric β-form. researchgate.net This transition is understood as an ordering process in the β-phase driven by thermal agitation. researchgate.net Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have been instrumental in studying these phase transitions and the broader thermal decomposition pathways of lead(II) acetate and its related basic derivatives. acs.orgnih.govresearchgate.netresearchgate.net

Hydrate (B1144303) Forms of Basic Lead Acetates

Beyond the historically characterized lead(II) acetate trihydrate (Pb(Ac)₂·3H₂O), recent research has led to the discovery and structural determination of novel hydrate forms of basic lead acetates, notably the hemihydrate, Pb(Ac)₂·½H₂O. acs.orgnih.govresearchgate.netresearchgate.net

Discovery and Structural Determination of Novel Hydrates (e.g., Pb(Ac)₂·½H₂O)

The hemihydrate form, Pb(Ac)₂·½H₂O, has been successfully synthesized and its crystal structure determined. acs.orgnih.govresearchgate.netresearchgate.net This new hydrate forms as minute crystals when anhydrous Pb(Ac)₂ is exposed to specific humidity conditions. researchgate.net The structure of Pb(Ac)₂·½H₂O is characterized as a one-dimensional (1D) coordination polymer, with chains extending along a particular crystallographic axis, stabilized by hydrogen bonding involving the water molecules. researchgate.netresearchgate.netresearchgate.net

Coordination Polyhedra and Geometry of Lead(II) Centers in Basic Acetates

The coordination environment around the lead(II) centers in basic lead acetates is notably diverse and frequently irregular. This characteristic is primarily attributed to the presence of the stereoactive 6s² lone electron pair on the Pb²⁺ cation. arizona.edursc.orgznaturforsch.com

Crystallographic studies have revealed a variety of coordination polyhedra around lead(II) in these compounds, with observed coordination numbers varying. rsc.org The lone pair can be stereochemically active, resulting in distorted or hemidirected coordination geometries characterized by a discernible gap in the coordination sphere. researchgate.netrsc.orgznaturforsch.com Conversely, in structures with higher coordination numbers, the lone pair may be stereochemically inactive, leading to a more regular, holodirected geometry. rsc.org

Table 1: Selected Lead Acetates and Basic Lead Acetates with PubChem CIDs

| Compound Name | Formula | PubChem CID |

| Lead(II) acetate | Pb(CH₃COO)₂ | 16685321 |

| Lead(II) acetate trihydrate | Pb(CH₃COO)₂·3H₂O | 22456 |

| Basic lead acetate | Pb₃(OH)₄(O₂CCH₃)₂ or similar | 5284406 |

| Tetralead(II) oxo-hexaacetate | Pb₄O(CH₃COO)₆ | N/A |

| Dilead(II) oxo-diacetate | Pb₂O(CH₃COO)₂ | N/A |

| Lead(II) acetate hemihydrate | Pb(CH₃COO)₂·½H₂O | N/A |

Role of Stereochemically Active 6s Lone Pair

The electronic configuration of lead(II) (Pb²⁺) includes a 6s² valence electron pair. This lone pair can be stereochemically active, meaning it influences the arrangement of ligands around the lead center, leading to distorted coordination environments. znaturforsch.comrsc.orgresearchgate.netresearchgate.net The activity of the lone pair can result in an uneven distribution of ligands, creating a void or gap in the coordination sphere. znaturforsch.comresearchgate.netmdpi.com The stereochemical activity of the 6s² lone pair in Pb(II) compounds has been extensively studied, providing a basis for analyzing coordination sphere distortions. znaturforsch.com Factors such as lone-pair bond-pair repulsions and the nature of the ligands can significantly affect the coordination stereochemistry. znaturforsch.com The presence of a stereoactive lone pair is often indicated by a large space not occupied by ligand atoms around the lead atom. znaturforsch.com

Hemidirected versus Holodirected Coordination Environments

The influence of the stereochemically active 6s² lone pair on the coordination environment of Pb(II) leads to the classification of coordination geometries as either hemidirected or holodirected. znaturforsch.comrsc.orgmdpi.com

Hemidirected Coordination: In a hemidirected environment, the bonds to the ligand atoms are directed towards only a portion of the coordination sphere, leaving a significant gap. znaturforsch.commdpi.com This is often observed in Pb(II) compounds with lower coordination numbers (typically 2 to 8). znaturforsch.comrsc.org The hemidirected geometry is favored by low ligand coordination numbers, hard ligands, and attractive interactions between ligands. rsc.org In such cases, the lone pair orbital has p character, and the bonds are more ionic. rsc.org The presence of a coordination gap around the Pb(II) ion, potentially occupied by a stereoactive lone pair, is characteristic of hemidirected coordination. znaturforsch.com

Holodirected Coordination: In a holodirected environment, the bonds to the ligand atoms are distributed more uniformly throughout the surface of the coordination sphere. znaturforsch.commdpi.com This geometry is typically found in lead complexes with higher coordination numbers (e.g., 9 and 10). znaturforsch.comrsc.org Holodirected geometry is favored when the coordination number is high, the ligands are soft and bulky, or when there are strong interligand repulsions. rsc.org In holodirected structures, the lone pair has essentially no p character, and the bonds tend to be more covalent. rsc.org

The transition between hemidirected and holodirected geometries can be influenced by relatively minor differences in ligands. znaturforsch.com The energy cost associated with converting a hemidirected structure to a holodirected one in the absence of strong interligand interactions is estimated to be around 8–12 kcal/mol. rsc.orgmdpi.com

Crystal Packing and Supramolecular Architectures

The coordination behavior of lead(II) in basic lead acetates, dictated by factors including the stereochemical activity of the lone pair and the bridging capabilities of acetate and hydroxide (B78521)/oxide ligands, results in diverse crystal packing arrangements and supramolecular architectures. These often manifest as extended coordination polymers.

One-Dimensional (1D) Coordination Polymers

Basic lead acetates and related lead(II) carboxylates frequently form one-dimensional (1D) coordination polymers. acs.orgresearchgate.netnih.govacs.orgresearchgate.net In these structures, lead centers are linked by bridging acetate ligands, forming chains. For instance, the structure of lead(II) acetate trihydrate is described as a 1D coordination polymer. wikipedia.org In some cases, the linking involves acetate groups bridging two adjacent lead atoms in a double chelating manner, or through combinations of acetate and other ligands like azide (B81097) or water molecules. mdpi.com Intermolecular interactions, such as bonding to oxygen atoms of acetate anions from adjacent molecules, can assemble units into 1D chains. znaturforsch.com Examples of 1D coordination polymers have been reported for lead(II) compounds with various bridging ligands, including acetate and azide. mdpi.com

Two-Dimensional (2D) Coordination Polymers

Two-dimensional (2D) coordination polymers are also observed in the structural chemistry of basic lead acetates and related compounds. acs.orgresearchgate.netnih.govcsic.es In these structures, the bridging ligands connect metal centers to form extended layers. Anhydrous lead(II) acetate has been described as a 2D coordination polymer. wikipedia.org Basic lead acetates, such as Pb₄O(Ac)₆ and Pb₂O(Ac)₂, which can form as decomposition products of lead(II) acetate, have been reported to exhibit 2D or 1D coordination polymer arrangements. acs.orgresearchgate.net The formation of 2D networks can involve bridging acetate ligands connecting lead centers within a plane. nih.gov The combination of lead(II) with suitable organic linkers and acetate counterions can lead to the formation of layered 2D structures. csic.escsic.es

X-ray Diffraction Analysis Methodologies for Structural Determination (e.g., Single-Crystal, Powder XRD, Rietveld Refinement)

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structures of basic lead acetates and related lead(II) compounds. Both single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) are employed, often complemented by techniques like Rietveld refinement. rsc.orgresearchgate.netmdpi.comacs.orgresearchgate.netresearchgate.netrsc.orgub.eduresearchgate.netesrf.fr

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. It provides a fingerprint of the crystalline phases present and can be used for phase identification. acs.orgresearchgate.netub.edu In cases where single crystals are not available, PXRD data can be used for ab initio crystal structure determination, although this is generally more complex than SCXRD. researchgate.netub.edu PXRD is also valuable for studying the bulk material and confirming the phase purity of synthesized compounds. rsc.orgub.edu

Rietveld Refinement: Rietveld refinement is a powerful profile-fitting technique applied to PXRD data. researchgate.netresearchgate.netesrf.fr It allows for the refinement of structural parameters (e.g., atomic positions, unit cell parameters) by minimizing the difference between the observed and calculated diffraction patterns. researchgate.netresearchgate.net This method is essential for obtaining accurate structural information from powder data, especially when dealing with complex structures or mixtures of phases. researchgate.netresearchgate.netesrf.fr Rietveld refinement can be applied to structures solved ab initio from PXRD data. researchgate.netub.edu

Spectroscopic Characterization of Basic Lead Acetates

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is a valuable tool for characterizing the structural units within basic lead acetates. These methods can identify key functional groups like acetate (B1210297) and hydroxyl, and provide insights into their coordination environment. researchgate.nettandfonline.comtandfonline.com

Identification of Acetate and Hydroxyl Stretching Modes

FTIR and Raman spectroscopy allow for the identification of characteristic stretching modes associated with acetate (CH₃COO⁻) and hydroxyl (OH⁻) groups present in basic lead acetates. For acetate groups, symmetric and asymmetric stretching vibrations of the carboxylate ion (COO⁻) are typically observed. researchgate.netdtic.milrasayanjournal.co.inrsc.orgcdnsciencepub.com In lead(II) complexes with Schiff bases derived from amino acids, asymmetric stretching vibrations of the ν(COO⁻) are found in the range of 1602–1584 cm⁻¹, while symmetric stretching vibrations are in the range of 1328–1320 cm⁻¹. rasayanjournal.co.in The C-H stretching vibrations of the methyl group in acetates are usually observed in the region of 2950-2850 cm⁻¹. core.ac.uk

Hydroxyl stretching modes (O-H) typically appear in the infrared spectrum as a medium to strong intensity band, often broad, generally in the region around 3500 cm⁻¹. researchgate.netcore.ac.uk The position and breadth of this band are sensitive to hydrogen bonding. researchgate.netcore.ac.uk O-H in-plane bending vibrations are observed in the region 1440–1260 cm⁻¹. core.ac.uk

Comparing the Raman spectra of lead acetate trihydrate and basic lead acetate shows key differences. morana-rtd.com For basic lead acetate, an extra band is observed at 370 cm⁻¹, which can be assigned to the ν Pb-O vibration in Pb-OH. morana-rtd.com This band is found at 404 cm⁻¹ in [Pb₄(OH)₄]. morana-rtd.com The position of the ν C-C doublet also differs, appearing at 910-930 cm⁻¹ for basic lead acetate compared to 930-950 cm⁻¹ for the trihydrate. morana-rtd.com The C-H stretching bands for acetates are centered around 2950 cm⁻¹. morana-rtd.com

Probing Coordination Environment through Vibrational Signatures

Vibrational spectroscopy can help probe the coordination environment around the lead atom in basic lead acetates. The specific frequencies and intensities of the acetate and hydroxyl vibrational modes are influenced by how these groups coordinate to the lead centers. For instance, the presence of the Pb-OH stretching band in the Raman spectrum of basic lead acetate provides direct evidence of lead-hydroxide bonding. morana-rtd.com Shifts in the ν(COO⁻) bands can also indicate the coordination mode of the acetate ligand (e.g., monodentate, bidentate, or bridging). rasayanjournal.co.in Studies on lead(II) complexes with Schiff bases have shown that coordination occurs via the oxygen atom of the carboxylate anion, with characteristic shifts in the ν(COO⁻) vibrations. rasayanjournal.co.in The formation of Pb-O bonds has been confirmed by FTIR analysis, with a new band observed around 716 cm⁻¹ attributed to Pb-O bond vibrations in lead complexes. rsc.org

Electronic Spectroscopy (UV-Vis) and Luminescence Properties

Electronic spectroscopy, particularly UV-Vis absorption and photoluminescence (PL) spectroscopy, can provide information about the electronic structure and optical properties of basic lead acetates. rsc.org

Room Temperature Phosphorescence Phenomena

Some basic lead(II) acetates have been reported to exhibit room temperature phosphorescence. acs.org This luminescence property is related to the electronic transitions within the compound, which can be investigated using UV-Vis and PL spectroscopy. rsc.org UV-Vis absorption spectra of lead(II) acetate can show a peak around 210 nm, consistent with observations for Pb²⁺. researchgate.net Changes in UV-Vis absorption and PL spectra can be indicative of structural changes or the formation of complexes. rsc.orgrsc.org For example, the addition of lead acetate can lead to enhanced photoluminescence intensity and changes in absorption spectra, which may be related to improvements in film quality and reduced trap density in certain materials. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁰⁷Pb NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using the ²⁰⁷Pb nucleus, is a powerful technique for investigating the local environment and coordination geometry of lead atoms in solid and solution states. researchgate.netrsc.orgnih.govnsf.gov

Correlation between Chemical Shifts and Coordination Geometry

²⁰⁷Pb is a spin-1/2 nucleus with a natural abundance of 22.6%, making it suitable for NMR studies. researchgate.net ²⁰⁷Pb NMR chemical shifts exhibit a very large range, extending over approximately 10,000 ppm, making the nucleus highly sensitive to its local electronic state and coordination environment. researchgate.netrsc.org The chemical shift parameters, including isotropic chemical shifts and chemical shift tensor spans, are strongly dependent on the local structure, particularly the coordination geometry around the lead atom. researchgate.netrsc.orgnsf.gov

Studies on various lead(II) compounds have shown that ²⁰⁷Pb chemical shifts can distinguish between different coordination environments. nih.govnsf.gov The principal components of the ²⁰⁷Pb chemical-shift tensor and the isotropic chemical shifts can indicate the chemical identity of lead centers. researchgate.netnsf.gov Differences in coordination geometry due to variations in ligands can be identified through characteristic ²⁰⁷Pb NMR signals. researchgate.netnih.govnsf.gov For instance, the local coordination environment of lead azelate was found to be distinguishable from lead palmitate and lead stearate (B1226849) using ²⁰⁷Pb NMR. nih.govnsf.gov Crystal packing of the acyl chains can also influence the coordination environment around lead, as revealed by ²⁰⁷Pb NMR chemical-shift tensors. nih.govnsf.gov

The acquisition of ²⁰⁷Pb solid-state NMR spectra is feasible and can be accomplished using techniques like magic-angle spinning (MAS). rsc.org

Solution and Solid-State NMR Applications

Studies on related lead compounds, like lead(II) acetate trihydrate and lead carboxylates, have demonstrated the potential of 13C CP/MAS NMR for solid-state analysis, revealing information about acyl chain conformation and dynamics, and the sensitivity of 13C chemical shifts to crystal symmetry. acs.orgresearchgate.net 207Pb solid-state NMR has also been explored for lead-containing materials. researchgate.net However, the application of these specific techniques to the various forms of basic lead acetate was not detailed in the search results.

Therefore, a comprehensive discussion of Solution and Solid-State NMR applications for basic lead acetates, including detailed research findings and data tables, cannot be provided based on the information obtained.

Coordination Chemistry and Complex Formation of Lead Ii with Basic Acetate Ligands

Equilibrium Studies of Lead-Acetate-Hydroxide Systems

Equilibrium studies of the lead(II)-hydroxide system are fundamental to understanding the behavior of lead in basic aqueous environments, which is relevant to the formation of basic lead acetates. Investigations using combined UV-Vis spectrophotometry and potentiometry have identified the formation of several mononuclear hydroxo complexes of Pb(II) in aqueous solutions, depending on pH and concentration researchgate.netacs.org. These species include Pb(OH)⁺, Pb(OH)₂(aq), Pb(OH)₃⁻, and Pb(OH)₄²⁻. researchgate.netacs.org.

The stability constants (log β values) for these mononuclear lead(II) hydroxide (B78521) complexes at 25 °C and ionic strength I = 1 M (NaClO₄) have been determined researchgate.netacs.org:

| Equilibrium Reaction | log β |

| Pb²⁺(aq) + H₂O ⇌ Pb(OH)⁺(aq) + H⁺(aq) | -7.2 |

| Pb²⁺(aq) + 2H₂O ⇌ Pb(OH)₂(aq) + 2H⁺(aq) | -16.1 |

| Pb²⁺(aq) + 3H₂O ⇌ Pb(OH)₃⁻(aq) + 3H⁺(aq) | -26.5 |

| Pb²⁺(aq) + 4H₂O ⇌ Pb(OH)₄²⁻(aq) + 4H⁺(aq) | -38.0 |

These mononuclear species are considered significant under typical environmental and biological conditions researchgate.netacs.org. Studies have also investigated the equilibrium in the system involving lead acetate (B1210297), lead oxide, and water, which is directly related to the formation and stability of basic lead acetate compounds nist.govunt.edu.

Interactions with Organic and Inorganic Ligands in the Presence of Basic Acetate

Divalent lead exhibits a notable affinity for various organic and inorganic ligands. It strongly interacts with inorganic ions containing oxygen (such as carbonate) or sulfur (like sulfide) researchgate.netnih.govnih.gov. Furthermore, lead can form complexes with electron-rich organic compounds, including amino acids, proteins, and humic acid nih.govnih.gov.

The presence of basic acetate species in solution can influence the complexation of Pb(II) with other ligands. For instance, studies on the interaction of Pb(II) with a Schiff's base (1,3-Benzenediamine, N,N'-bis(2-furanylmethylene)) utilized acetate buffer to control the pH, indicating that acetate ions are present in the system during the complex formation with the organic ligand ekb.eg. The optimal pH for the formation of the Pb-BDFM complex was found to be 3.5 using acetate buffer ekb.eg.

Interactions with biological molecules have also been explored. Lead(II) acetate has been shown to interact with enzymes like lysozyme, affecting its activity and conformation. Spectroscopic investigations, including UV-Vis and fluorescence spectroscopy, revealed that lead acetate can bind to lysozyme, influencing the environment of residues within the protein researchgate.net. Different lead acetate species were suggested to have varying influences on the protein's micro-environment researchgate.net. The interaction of lead(II) acetate with self-assembled amyloid has also been observed spectrophotometrically, showing a ligand-to-metal charge transfer band researchgate.net.

Studies on the adsorption of Pb(II) ions by materials like pectin (B1162225) highlight the influence of pH on lead binding, where the formation of hydroxo complexes at higher pH values can affect the adsorption capacity researchgate.netekb.eg. This underscores how the presence of hydroxide, relevant to basic lead acetates, impacts lead's interactions with other ligands.

Ligand Exchange Reactions and Reactivity Pathways

Ligand exchange reactions are fundamental processes in coordination chemistry, involving the substitution of one ligand in a coordination complex by another. While detailed studies specifically on ligand exchange in basic lead acetate complexes are limited in the provided results, the concept of ligand lability and exchange is relevant to the behavior of lead(II) complexes.

Research on ligand exchange reactions in other metal complexes, such as ruthenium(II) and cobalt(III), demonstrates that acetate ligands can participate in these processes, being exchanged with other anions acs.orgsolubilityofthings.com. The nature of the incoming and leaving ligands, as well as solvent effects, significantly influence the kinetics and pathways of these reactions solubilityofthings.comuzh.ch. For example, the exchange of an acetate ligand by a hydroxide has been investigated computationally, highlighting the importance of entropic contributions uzh.ch.

In the context of lead chemistry, ligand exchange is also relevant in dynamic systems like lead halide perovskite nanocrystals, where acetate ligands can be involved in surface ligand exchange processes nih.gov. These studies suggest that the ligand shell around lead centers is labile and can be affected by changes in the chemical environment nih.gov. While direct reaction pathways for ligand exchange in discrete basic lead acetate molecules are not explicitly provided, the general principles of ligand substitution in Pb(II) coordination complexes, influenced by the lability of the ligands and the stereochemical activity of the lone pair, are applicable.

Spectrophotometric Investigation of Lead(II) Complexation

Spectrophotometry is a valuable technique for investigating the complexation of lead(II) ions in solution by monitoring changes in light absorption upon complex formation. UV-Vis spectrophotometry has been used in conjunction with potentiometric titrations to study the formation of mononuclear lead(II) hydroxide complexes researchgate.netacs.org.

Spectrophotometric methods have also been applied to study the complexation of lead(II) with specific organic ligands. For instance, the formation of a brown-colored complex between Pb(II) and a Schiff's base (BDFM) at 620 nm was investigated spectrophotometrically using acetate buffer at pH 3.5 ekb.eg. The study determined a stoichiometric composition of 1:2 (metal:ligand) for the formed complex ekb.eg.

Another example involves the spectrophotometric study of lead complexes with dithiocarbamate, where the complexation reaction was investigated by measuring changes in the absorption spectra of the ligand upon addition of lead ions scielo.brscielo.br. The formation of a yellow precipitate was observed, which was soluble in ligand excess scielo.br. Spectroscopic techniques, including UV-Vis and fluorescence spectroscopy, have also been employed to study the interactions of lead(II) acetate with proteins like lysozyme, providing insights into complex formation and resulting conformational changes researchgate.net.

Thermal Decomposition and Phase Transformation Studies of Basic Lead Acetates

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are widely used techniques to investigate the thermal decomposition and phase transitions of materials, including basic lead acetates. TGA measures the change in mass of a sample as a function of temperature or time, providing information about decomposition stages and the mass loss associated with the release of volatile products. DSC measures the heat flow to or from a sample as a function of temperature or time, allowing for the detection of thermal events such as melting, crystallization, and decomposition, as well as the determination of associated enthalpy changes.

Studies on the thermal behavior of alkaline lead acetate (B1210297), described with a formula such as Pb(CH3COO)2·PbO·H2O, have been conducted using TGA and DSC under controlled atmospheres, such as oxygen. These studies reveal a multi-stage decomposition process occurring over a specific temperature range. wikipedia.orgamericanelements.com The TGA curves indicate distinct stages of weight loss, while the DSC curves show corresponding exothermic or endothermic peaks associated with these decomposition events. wikipedia.orgamericanelements.com

Research on the thermal decomposition of lead(II) acetate has also identified basic lead acetates, specifically tetralead(II) oxo-hexaacetate (Pb4O(Ac)6) and dilead(II) oxo-diacetate (Pb2O(Ac)2), as decomposition products. americanelements.comwikipedia.orgfishersci.atfishersci.caamericanelements.com TGA and DSC were employed in these studies to analyze the decomposition process in both inert and oxygenated atmospheres, aiding in the identification of the phases and byproducts formed. americanelements.comwikipedia.orgfishersci.atfishersci.caamericanelements.com

Analysis of Decomposition Pathways and Intermediate Phases

The thermal decomposition of basic lead acetates proceeds through a series of steps, involving the release of volatile components and the formation of intermediate solid phases. For alkaline lead acetate (Pb(CH3COO)2·PbO·H2O), TGA studies have identified multiple decomposition stages. wikipedia.orgamericanelements.com One study reported five stages in the temperature range of 25-600 °C under an O2 atmosphere. wikipedia.org The initial stages are typically associated with the loss of water and possibly acetic acid or its decomposition products. wikipedia.org

Research on the thermal decomposition of lead acetate trihydrate, a related compound, provides insight into potential intermediate basic lead acetate formations. It decomposes into a basic acetate, Pb(CH3COO)2·PbO, which further converts to Pb(CH3COO)2·2PbO before finally decomposing to PbO and a small amount of metallic Pb. nih.gov

In the thermal decomposition of lead(II) acetate, basic lead acetates such as Pb4O(Ac)6 and Pb2O(Ac)2 have been identified as intermediate decomposition products. americanelements.comwikipedia.orgfishersci.atfishersci.caamericanelements.com The specific intermediate phases formed and the decomposition pathway can be influenced by factors such as the initial composition of the basic lead acetate, the heating rate, and the surrounding atmosphere.

Analysis of the solid residues at different temperatures using techniques like X-ray diffraction (XRD) is crucial for identifying the crystalline intermediate phases. For alkaline lead acetate, XRD analysis of intermediates collected at different temperatures has been performed, although the exact chemical formula of some early intermediates remained unknown in one study. wikipedia.org A later intermediate collected at 360 °C was found to be a mixture of metallic lead and lead oxide. wikipedia.org The final product of the thermal decomposition of alkaline lead acetate at 600 °C in O2 atmosphere was confirmed to be a mixture of α-PbO and β-PbO. wikipedia.org

Identification of Byproducts under Controlled Atmospheres

The gaseous byproducts released during the thermal decomposition of basic lead acetates depend on the decomposition pathway and the atmosphere. Under an oxygen atmosphere, the decomposition of the acetate groups typically leads to the formation of carbon monoxide, carbon dioxide, and water. wikipedia.org The presence of oxygen can also influence the oxidation state of the lead-containing solid products. For example, in the thermal decomposition of alkaline lead acetate under an O2 atmosphere, a weight gain observed in one stage was attributed to the oxidation of lead. wikipedia.org

Studies conducted under inert atmospheres (e.g., nitrogen) would likely yield different byproducts, potentially including acetone (B3395972) from the decomposition of acetate. uni.lu The controlled atmosphere in TGA and DSC experiments allows for the study of the decomposition mechanisms and the identification of volatile products by coupling these techniques with analytical methods such as mass spectrometry or Fourier-transform infrared spectroscopy (FTIR).

Polymorphic Transformations and Their Energetics

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can occur in lead acetates and their basic derivatives. Different polymorphic forms can exhibit distinct physical and chemical properties, including thermal behavior.

Research on lead(II) acetate has identified anhydrous polymorphs and hydrates, and the basic lead acetates Pb4O(Ac)6 and Pb2O(Ac)2, formed as decomposition products, are described as having different molecular arrangements, existing as 2D or 1D coordination polymers. americanelements.comwikipedia.orgfishersci.atfishersci.caamericanelements.com While the search results specifically detail the polymorphism of lead(II) acetate and the structures of the basic lead acetates formed upon its decomposition, they also suggest that basic lead acetate polymorphs can undergo transformations, such as conversion to metallic lead upon heating. wikipedia.org

DSC is a valuable tool for studying polymorphic transformations, as these transitions are often associated with measurable heat changes (enthalpy of transformation). The energetics of these transformations are important for understanding the relative stability of different polymorphic forms at various temperatures and pressures. Although specific detailed data on the energetics of polymorphic transformations solely within basic lead acetate forms are not extensively detailed in the provided search results, the DSC studies on their decomposition do show multiple thermal events, some of which could potentially involve or be influenced by phase transitions of intermediate or final products. wikipedia.orgamericanelements.com

Stability Studies of Basic Lead Acetate Forms under Varying Conditions

The stability of basic lead acetate forms is influenced by various environmental factors, including temperature, humidity, and the presence of reactive gases. Thermal stability is directly assessed through techniques like TGA and DSC, which determine the temperatures at which decomposition and phase transformations occur. wikipedia.orgamericanelements.com

Studies have investigated the thermal behavior of basic lead acetates under different atmospheres, such as oxygen, to understand the effect of the environment on their decomposition pathways and products. wikipedia.orgamericanelements.comamericanelements.comwikipedia.orgfishersci.atfishersci.caamericanelements.com The presence of moisture can also play a significant role, as evidenced by the existence of hydrated forms of basic lead acetate and the dehydration steps observed in their thermal decomposition. wikipedia.orgamericanelements.comamericanelements.comwikipedia.orgfishersci.atfishersci.caamericanelements.com

While detailed studies on the long-term stability of various basic lead acetate forms under a wide range of environmental conditions are not extensively covered in the provided results, the information on their thermal decomposition provides a fundamental understanding of their behavior at elevated temperatures. Some safety data sheets indicate that basic lead acetate is stable under normal ambient and anticipated storage and handling conditions, with decomposition occurring at increased temperatures or in the presence of incompatible materials like strong oxidizers. wikipedia.orgamericanelements.comnih.govnih.gov Exposure to carbon dioxide can lead to the formation of basic lead carbonate. korean-school.hu

Reactivity and Chemical Transformations Involving Basic Lead Acetates

Participation in Organic Synthetic Reactions as a Reagent

Basic lead acetate (B1210297) finds application as a laboratory reagent, notably in the analysis of sugars where it is used for decolorizing solutions before polarization. americanelements.comalphachem.com.au This application leverages its ability to precipitate certain organic compounds, thereby clarifying the solution. While other forms of lead acetate, such as lead(II) acetate and lead(IV) acetate, are more widely documented as reagents in diverse organic synthetic transformations like oxidation, acetoxylation, and decarboxylation solubilityofthings.comwikipedia.orgfishersci.canih.gov, the primary reported use of basic lead acetate in organic contexts within the provided information is related to analytical procedures like sugar analysis.

Conversion to Other Lead Compounds

Basic lead acetates can be converted into or are related precursors for the synthesis of various other lead compounds.

Synthesis of Lead Tartrate Crystals

Lead tartrate is a salt of tartaric acid with the formula C₄H₄O₆Pb. americanelements.comnih.gov Tartrates are generally salts or esters of tartaric acid. wikipedia.org Basic lead acetate, serving as a source of lead ions, can be utilized in the synthesis of lead tartrate crystals through reaction with tartaric acid or a tartrate salt. While specific detailed procedures for synthesizing lead tartrate directly from basic lead acetate were not extensively described in the provided information, the principle involves the reaction of a soluble lead source with a soluble tartrate to precipitate the less soluble lead tartrate.

Preparation of Lead Sulfide (B99878)

Lead sulfide (PbS) is a black solid that is insoluble in water and is used as a semiconductor and infrared detector. nih.govguidechem.com Lead acetate compounds, including lead(II) acetate and lead(II) acetate trihydrate, are commonly employed as precursors for the synthesis of lead sulfide. byjus.comarxiv.orgelectrochemsci.orgsigmaaldrich.cn For instance, lead(II) acetate reacts with hydrogen sulfide to yield lead sulfide and acetic acid. byjus.com Basic lead acetate, being a related lead acetate compound, can also serve as a lead source for the preparation of lead sulfide, particularly in the synthesis of nanomaterials. The rate of PbS formation can be influenced by parameters such as the concentration of the lead acetate precursor. electrochemsci.org

Role in the Synthesis of Lead-Based Nanomaterials

Basic lead acetate and related lead acetate compounds are significant precursors in the synthesis of various lead-based nanomaterials, including lead oxide (PbO) and lead sulfide (PbS) nanoparticles. ijcps.orgarxiv.orgaip.orgresearchgate.netscispace.comacs.org Chemical synthesis methods, such as the sol-gel method, frequently utilize lead acetate (e.g., lead(II) acetate trihydrate) as a starting material for producing lead oxide nanoparticles with controlled size and morphology. ijcps.orgaip.orgresearchgate.netscispace.com Similarly, lead acetate is used in the synthesis of lead sulfide nanoparticles and nanostructures through controlled precipitation methods. arxiv.orgelectrochemsci.orgacs.org The concentration of the lead acetate precursor can influence the particle size and morphology of the resulting lead sulfide nanoparticles. electrochemsci.org

Applications in Advanced Materials Science As Precursors

Precursor in Perovskite Solar Cell Fabrication

Basic lead acetate (B1210297) is a promising precursor for the large-scale production of perovskite solar cells due to its high solubility in polar solvents, which facilitates the use of various scalable deposition methods. nih.govacs.orgacs.org This approach is a key area of research aimed at moving perovskite technology from the laboratory to industrial manufacturing.

The use of lead acetate allows for controlled nucleation and growth of perovskite thin films, a critical factor in determining solar cell performance. The conversion of lead acetate thin films to methylammonium lead iodide (MAPI) perovskite has been shown to follow a standard nucleation and growth mechanism. nih.govacs.orgabo.firesearchgate.net Upon dissolution, lead acetate molecules react with methylammonium iodide (MAI) in a converter solution. When a saturation threshold is reached, heterogeneous nucleation of MAPI occurs on the lead acetate film. acs.orgabo.fi

Key parameters that can be altered to control this process include the humidity during the lead acetate deposition and the concentration of MAI during the conversion step. nih.govacs.orgresearchgate.net Research has shown that lead acetate is sensitive to humidity and can undergo hydroxylation reactions, which can impact the reproducibility and quality of the solar cells. nih.govacs.orgresearchgate.net However, drying the lead acetate films at a low relative humidity (<1%) before conversion can mitigate these effects and enable the production of high-quality MAPI films. nih.govacs.orgresearchgate.net The substrate coverage can be effectively controlled by the MAI concentration, particularly for thinner lead acetate films (<100 nm). acs.orgabo.fi

The use of lead acetate as a precursor significantly influences the morphology and crystallinity of the resulting perovskite films. When a saturated lead acetate solution is introduced on top of a MAPbI₃ perovskite precursor, the acetate ions participate in the lattice restructuring to form MAPbI₃₋ₓ(OAc)ₓ. nih.gov This process yields a high-quality perovskite film characterized by high crystallinity, large grain sizes, and a uniform, pinhole-free morphology. nih.govacs.org

The addition of lead acetate as an additive has been shown to improve the surface coverage of the perovskite film on the substrate and reduce grain size. mdpi.com This improved morphology is crucial for efficient charge transport and reduced recombination losses within the solar cell. While lead acetate-derived films may sometimes exhibit smaller grain sizes due to rapid film formation, this can be engineered to produce ultrasmooth and pinhole-free layers. researchgate.net The incorporation of lead chloride into a lead acetate-based precursor has been demonstrated to achieve a high-quality wide-bandgap perovskite with enlarged grain sizes and improved crystallinity. nih.gov

| Precursor Engineering Strategy | Impact on Perovskite Film | Resulting Device Performance |

| Introduction of saturated Pb(OAc)₂ solution on top of MAPbI₃ precursor | High crystallinity, large grain sizes, uniform and pinhole-free morphology | Enhanced Power Conversion Efficiency (PCE) |

| Addition of Pb(OAc)₂ as an additive to the precursor solution | Improved surface coverage, reduced grain size, reduced trap density | Increased External Quantum Efficiency (EQE) and decreased turn-on voltage in PeLEDs |

| Incorporation of PbCl₂ into a PbAc₂-based precursor | Enlarged grain sizes, improved crystallinity | High open-circuit voltage (Voc) and efficiency in wide-bandgap perovskite solar cells |

A significant advantage of using lead acetate as a precursor is its compatibility with scalable deposition techniques that are essential for commercial production of perovskite solar cells. nih.govacs.orgacs.org Its high solubility in polar solvents makes it suitable for methods beyond the lab-scale spin-coating process, which is known to be wasteful, with over 90% of the perovskite ink being discarded. nrel.gov

Dip Coating: This method has been successfully used to prepare uniform lead acetate thin films by tuning the precursor concentration. nih.govacs.org It is a cost-effective and straightforward method applicable to larger substrate sizes. nih.gov

Blade Coating: This technique, which involves spreading the precursor solution with a blade, is compatible with roll-to-roll manufacturing. nrel.gov High-quality, large-area formamidinium–caesium mixed-cation perovskite films have been produced using blade-coating with a lead acetate-based precursor in an ambient environment. rsc.org

Spray Coating: While not as extensively documented with lead acetate specifically in the provided context, spray-coating is another scalable, low-cost method being explored for perovskite deposition. nrel.gov

These scalable methods, enabled by the properties of lead acetate precursors, are crucial for overcoming the challenge of moving from small, high-efficiency lab cells to large-area, commercially viable solar modules. nrel.gov

The use of lead acetate as a precursor or additive plays a direct role in enhancing both the stability and efficiency of perovskite solar cells. By facilitating the formation of high-quality perovskite films with fewer defects, charge recombination is suppressed, leading to higher power conversion efficiencies (PCEs). acs.orgnih.gov

For instance, interface engineering using lead acetate at the top or bottom of a CH₃NH₃PbI₃-based perovskite has led to significant enhancements in device efficiency and stability. acs.org Top-treated devices have exhibited PCEs of 18.93%, while bottom-treated devices showed PCEs of 18.28%, compared to a conventional device with a PCE of 16.47%. acs.org The bottom-treated device, in particular, demonstrated excellent long-term stability, retaining over 84% of its initial PCE after 800 hours in an ambient environment. acs.org

The presence of acetates in the precursor solution can also increase the short-circuit current, contributing to improved performance. nih.govacs.org Furthermore, the facile removal of byproducts like methylammonium acetate during the annealing process, when using lead acetate, can result in higher stoichiometry and fewer defects in the perovskite film. researchgate.net Encapsulated solar cells fabricated from lead acetate-based precursors have shown excellent thermal stability, with no loss in efficiency after 3300 hours at 65 °C. rsc.org

| Device Parameter | Conventional Device | Top-Treated with Pb(OAc)₂ | Bottom-Treated with Pb(OAc)₂ |

| Power Conversion Efficiency (PCE) | 16.47% | 18.93% | 18.28% |

| Long-term Stability (after 800h) | Not specified | Not specified | >84% of initial PCE |

Synthesis of Other Lead-Based Functional Materials

Beyond its prominent role in perovskite solar cells, lead acetate is also a valuable precursor for the synthesis of other functional materials, including various lead oxides with applications in electrochemistry. wikipedia.org

Lead acetate can be utilized to synthesize ultrafine lead oxides, which are of interest for applications in electrochemical systems like lead-acid batteries. researchgate.netresearchgate.net A notable application is in the recycling of spent lead-acid battery pastes. chemicalbook.com In this process, the lead paste is first desulphurized and then leached with acetic acid and hydrogen peroxide to form a lead acetate solution. researchgate.netchemicalbook.com From this solution, lead acetate trihydrate precursors can be crystallized. chemicalbook.com

Subsequent calcination of the lead acetate trihydrate precursor in a controlled atmosphere (N₂ or air) at temperatures between 320-400°C yields novel ultrafine lead oxide. chemicalbook.com The resulting products are typically composed of α-PbO, β-PbO, and a small amount of metallic lead. chemicalbook.com These synthesized lead oxides can then be used to produce the active material for new lead-acid battery electrodes. google.com The use of lead oxide nanostructures is a strategy to improve the performance of these electrochemical systems. researchgate.net

Lead-Based Ceramics and Glass

Basic lead acetate serves as a critical precursor in the synthesis of advanced lead-based ceramics and glasses. Its utility stems from its solubility in common solvents and its ability to decompose cleanly into lead(II) oxide (PbO) upon heating, which is a fundamental component in these materials. This controlled decomposition allows for precise stoichiometry and homogeneity in the final product, which is essential for achieving desired material properties.

Lead-Based Ceramics

In the field of electronic materials, basic lead acetate is a key starting material for producing perovskite ceramics, most notably lead zirconate titanate (PZT) and lead titanate (PbTiO3). wikipedia.orgwikipedia.orgcas.cz These materials are renowned for their excellent piezoelectric and ferroelectric properties, making them indispensable in applications such as sensors, actuators, and ultrasonic transducers. preciseceramic.com

The sol-gel method is a widely employed technique for synthesizing PZT ceramics using lead acetate. researchgate.netnih.gov This process involves dissolving basic lead acetate along with zirconium and titanium alkoxides (e.g., zirconium n-propoxide and titanium isopropoxide) in a suitable solvent like acetic acid or 2-methoxyethanol. researchgate.netscientific.net The solution undergoes hydrolysis and polycondensation to form a homogenous gel. This gel is then dried and subjected to a calcination process at temperatures typically ranging from 500°C to 700°C. ijht.org.in During calcination, the organic components are removed, and the precursor compounds crystallize to form the desired PZT perovskite structure. ijht.org.in The precise control over precursor ratios and thermal processing is critical in determining the final crystalline phase (e.g., tetragonal or rhombohedral) and, consequently, the material's dielectric and piezoelectric performance. nih.gov Research has shown that seeding a lead acetate-derived precursor solution with crystalline PbTiO3 nanoparticles can lower the crystallization temperature to as low as 400°C, yielding nanocrystalline powders with high sinterability. researchgate.net

Table 1: Research Findings on PZT Ceramic Synthesis Using Lead Acetate Precursors

| Synthesis Method | Precursors | Key Process Parameters | Resulting Material & Properties | Reference |

|---|---|---|---|---|

| Sol-Gel | Lead(II) acetate trihydrate, Zirconium n-propoxide, Titanium isopropoxide, PEG | Solvent: Acetic Acid; Calcination: 500-650°C for 2 hrs | PZT Nanoparticles (Perovskite Phase) | researchgate.net |

| Sol-Gel | Lead acetate, Zirconium nitrate, Titanium (IV) isopropoxide | Solvent: Acetic Acid, 2-methoxyethanol; Annealing at various temperatures | PZT Film (Tetragonal Phase); Dielectric Constant: 312-552 | scientific.net |

| Sol-Gel | Titanium tetrabutoxide, Lead acetate | Seeding with 10 wt% PbTiO3 nanoparticles | Pure PbTiO3 perovskite phase at 400°C; Crystalline size ~20nm | researchgate.net |

| Solid-State Reaction | Lead oxide (PbO), Zirconium oxide (ZrO2), Titanium dioxide (TiO2) | Calcination: 700-1000°C | PZT particles; Evolution from tetragonal to mixed tetragonal/rhombohedral phases with increasing temperature | nih.gov |

Lead-Based Glass

Basic lead acetate is also utilized as a precursor for manufacturing lead glass, often referred to as lead crystal. In this application, the acetate compound serves as a source for lead(II) oxide (PbO), which is a primary constituent that modifies the glass network. chemeurope.comwikipedia.org The manufacturing process involves melting a mixture of silica (silicon dioxide), potash (potassium carbonate), and lead oxide derived from the thermal decomposition of basic lead acetate. barriertechnologies.com

The incorporation of PbO imparts several unique and desirable properties to the glass:

Lowered Working Temperature: PbO acts as a flux, reducing the melting point and viscosity of the glass compared to standard soda-lime or borosilicate glasses. chemeurope.comwikipedia.org This makes the glass easier to melt and shape, facilitating the creation of intricate designs and flawless, bubble-free objects. youtube.com

Increased Refractive Index: The most notable characteristic of lead glass is its high refractive index. The presence of the heavy lead atoms significantly increases the density and light-bending capability of the glass. barriertechnologies.comyoutube.com This results in a brilliant, sparkling appearance, which is why it is highly valued for decorative items and high-quality glassware. cumbriacrystal.com

Radiation Shielding: The high density of lead glass makes it an effective shield against X-rays and gamma radiation. barriertechnologies.comcoradika.pl This property is critical in medical, scientific, and industrial applications, where lead glass is used for observation windows in X-ray rooms, laboratories, and nuclear facilities to protect personnel from harmful ionizing radiation. coradika.pl

Table 2: Properties of Lead Glass as a Function of Lead(II) Oxide Content

| Property | Ordinary Glass (Soda-Lime) | Lead Glass (Crystal) | High-Lead Glass | Reference |

|---|---|---|---|---|

| Lead(II) Oxide (PbO) Content | ~0% | 18-40% by mass | Up to 70% | wikipedia.orgcoradika.pl |

| Refractive Index (n) | ~1.5 | Up to 1.7-1.8 | >1.7 | wikipedia.orgbarriertechnologies.com |

| Density (g/cm³) | ~2.4 | ~3.1 - 4.8 | Up to 5.9 | chemeurope.combarriertechnologies.com |

| Key Characteristics | Standard transparency | High brilliance, "sparkle", clarity, softer for cutting | Enhanced radiation attenuation, increased weight | youtube.comcumbriacrystal.com |

Analytical Chemistry Research Utilizing Basic Lead Acetates

Reagent for Specific Ion Detection

Basic lead acetate (B1210297) is a well-established reagent for the detection of certain ions, primarily through precipitation reactions that yield a visually identifiable solid.

Basic lead acetate is widely employed for the rapid and sensitive detection of hydrogen sulfide (B99878) (H₂S) gas. nbinno.cominstrumentationtools.com This method is crucial in environmental monitoring and industrial safety due to the high toxicity of H₂S. nbinno.com The detection principle relies on the reaction between hydrogen sulfide and lead acetate, which forms lead(II) sulfide (PbS), a distinct black precipitate. nbinno.comcanada.ca

The reaction is as follows: H₂S(g) + Pb(CH₃COO)₂(aq) → PbS(s) + 2CH₃COOH(aq)

For this test, paper strips are impregnated with a lead acetate solution. sigmaaldrich.com When the paper is exposed to a gaseous sample containing hydrogen sulfide, the white paper darkens, turning gray or black, providing a clear visual indication of the gas's presence. indigoinstruments.com The intensity of the color change and the speed at which it develops are proportional to the concentration of the gas. instrumentationtools.com This simple and cost-effective method can detect H₂S concentrations down to the parts-per-million (ppm) level. indigoinstruments.com Automated analyzers utilize this principle for continuous monitoring by moving a lead acetate-impregnated tape past a sensor that measures the rate of darkening. instrumentationtools.com

In aqueous solutions, basic lead acetate is used to detect the presence of sulfide ions (S²⁻). This application is common in qualitative inorganic analysis and in biochemical assays. For instance, the "lead sulfide test" is a standard method for identifying sulfur-containing amino acids like cysteine and cystine. microbenotes.comyoutube.com In this procedure, the sample is heated in a strongly alkaline solution to liberate sulfur from the amino acids in the form of sulfide ions. microbenotes.com The subsequent addition of lead acetate solution results in the formation of a black precipitate of lead(II) sulfide, confirming the presence of sulfur. microbenotes.comyoutube.com

The procedural steps for the detection of sulfide ions from amino acids are summarized below:

An amino acid solution is made strongly alkaline with sodium hydroxide (B78521).

The solution is boiled to facilitate the release of sulfur as sulfide ions.

A few drops of lead acetate solution are added.

The formation of a black or dark brown precipitate (PbS) indicates a positive result. youtube.com

Application in Qualitative and Quantitative Analytical Procedures

Beyond sulfide detection, basic lead acetate is a valuable reagent in broader qualitative and quantitative analytical schemes. In systematic qualitative analysis of inorganic salts, lead acetate solution can be used as a confirmatory test for several anions. For example, it forms a white precipitate of lead(II) sulfate (B86663) (PbSO₄) with sulfate ions and a yellow precipitate of lead(II) chromate (B82759) (PbCrO₄) with chromate ions.

A notable quantitative application involves the indirect determination of sulfur dioxide (SO₂). In a method developed for detecting residual SO₂ in herbal medicines, the sulfur dioxide is first reduced to hydrogen sulfide using a reducing agent like sodium borohydride. nih.gov The liberated H₂S is then quantified by reacting it with a lead acetate test strip and measuring the resulting color intensity (gray value) of the lead sulfide stain. nih.gov This creates a quantitative relationship between the SO₂ concentration in the original sample and the colorimetric response on the test strip. nih.gov

Methodologies for Sugar Analysis (Horne's Method)

Basic lead acetate is a crucial clarifying agent in the analysis of sugar solutions, particularly in polarimetry, a technique that measures the rotation of plane-polarized light by a solution of optically active substances like sucrose (B13894). The "Horne's method" for sugar analysis specifically utilizes basic lead acetate for this purpose. sigmaaldrich.comcarlroth.com

In the analysis of raw sugar, molasses, or beet juice, various impurities such as organic acids, amino acids, and colored compounds can interfere with the polarimetric measurement. assbt.org Basic lead acetate is added to the sugar solution to precipitate these impurities. Its effectiveness comes from the basic nature of the lead(II) hydroxide component, which neutralizes acids and causes the precipitation of a wide range of organic and inorganic substances. This clarification process results in a clear, colorless filtrate that can be accurately analyzed in a polarimeter to determine the sucrose concentration.

The process generally involves:

Dissolving a known weight of the raw sugar sample in water.

Adding a standardized solution of basic lead acetate to precipitate impurities.

Filtering the mixture to obtain a clear solution.

Measuring the optical rotation of the filtrate using a saccharimeter.

It is important to note that the amount of lead acetate added must be carefully controlled, as an excess can lead to the precipitation of some sugars (especially fructose) or alter the specific rotation of sucrose, potentially introducing errors into the analysis. nist.govindustrialchemicals.gov.au

Spectrophotometric Determination Methods Involving Lead(II) Acetate Complexes

While basic lead acetate is not typically the primary chromogenic agent, lead(II) ions, often sourced from lead acetate, are used in several spectrophotometric methods for the determination of various analytes. These methods rely on the formation of a colored complex between the lead(II) ion and a specific ligand. The intensity of the color, which is proportional to the concentration of the complex, is measured using a spectrophotometer.

For example, a spectrophotometric method for the determination of lead(II) in industrial and environmental samples involves the formation of a brown-colored complex between Pb(II) and the Schiff's base 1,3-Benzenediamine, N,N'-bis(2-furanylmethylene) (BDFM). ekb.eg In this procedure, a solution containing lead(II) ions (which can be prepared from lead acetate) is buffered to a specific pH and reacted with the BDFM reagent. The absorbance of the resulting colored solution is then measured at a specific wavelength (e.g., 620 nm) and compared to a calibration curve prepared from standard lead solutions to determine the concentration of lead in the sample. ekb.eg The stoichiometry of such complexes is critical; for the Pb-BDFM complex, it was found to be a 1:2 metal-to-ligand ratio. ekb.eg

Impurity Analysis and Quality Control for Basic Lead Acetates

The purity of basic lead acetate is critical for its reliable use in analytical chemistry, especially in applications like sugar analysis where impurities can interfere with results. Manufacturers provide specifications for reagent-grade basic lead acetate, often adhering to standards set by organizations like the American Chemical Society (ACS). sigmaaldrich.comgtilaboratorysupplies.com Quality control involves testing for a range of potential impurities.

The table below summarizes typical specifications for ACS reagent-grade basic lead acetate, anhydrous, for sugar analysis according to Horne.

| Parameter | Specification Limit |

|---|---|

| Assay (as basic PbO) | ≥ 33.0% |

| Insoluble in water | ≤ 1.0% |

| Insoluble in acetic acid | ≤ 0.02% |

| Loss on drying | ≤ 1.0% |

| Chloride (Cl) | ≤ 30 mg/kg (ppm) |

| Nitrate (NO₃) | ≤ 30 mg/kg (ppm) |

| Copper (Cu) | ≤ 20 mg/kg (ppm) |

| Iron (Fe) | ≤ 20 mg/kg (ppm) |

| Calcium (Ca) | ≤ 50 mg/kg (ppm) |

| Sodium (Na) | ≤ 100 mg/kg (ppm) |

| Potassium (K) | ≤ 100 mg/kg (ppm) |

These tests ensure that the reagent is free from significant levels of contaminants that could precipitate under test conditions or otherwise interfere with the analytical procedure. For example, excessive chloride could interfere with certain reactions, and metal impurities like copper and iron could catalyze unwanted side reactions. sigmaaldrich.comgtilaboratorysupplies.com

Historical Scientific Uses and Methodological Development

Early Applications as a Chemical Reagent in Laboratory Practices

Basic lead acetate (B1210297), also known as lead subacetate, has a significant history as a chemical reagent in various laboratory practices. One of its prominent early applications was as a clarifying agent, particularly in the analysis of sugar solutions. In this capacity, it was used to precipitate and remove impurities such as organic acids, gums, and colored substances from sugar-bearing juices, enabling more accurate polarimetric analysis of sucrose (B13894) content. thefirearmblog.comwikipedia.orgnih.gov The addition of basic lead acetate to these solutions would form a feathery precipitate that entrapped suspended matter and colloids, which could then be removed through filtration to yield a clear solution for analysis. thefirearmblog.com

However, research indicated that the use of basic lead acetate could lead to the loss of reducing sugars, such as fructose, through occlusion in the lead precipitate. nbinno.com The extent of this loss was found to be influenced by the deleading agent used to remove the excess lead from the solution. nbinno.com Studies comparing different deleading agents demonstrated that the choice of agent significantly impacted the accuracy of sugar analysis. nbinno.com

Beyond sugar analysis, lead acetate paper has been historically used as a simple and effective method for detecting the presence of hydrogen sulfide (B99878) gas. wikipedia.orgturito.com When moistened lead acetate paper is exposed to hydrogen sulfide, it forms a gray or black precipitate of lead(II) sulfide, providing a visible indication of the gas's presence. wikipedia.org This application has been valuable in various analytical and safety contexts. Furthermore, basic lead acetate has served as a precursor in the synthesis of other lead compounds in the laboratory. wikipedia.orgturito.com

A historical formulation known as Goulard's extract, a solution of lead(II) acetate and lead(II) oxide, was used for a period as an astringent. wikipedia.org

Research into its Role as a Mordant in Textile Dyeing and Printing

Basic lead acetate has been the subject of research for its application as a mordant in the textile industry. wikipedia.orgnbinno.comencyclopedia.com A mordant is a substance used to set dyes on fabrics by forming a coordination complex with the dye, which then attaches to the fabric, improving color fixation and wash-fastness. nbinno.comwikipedia.org The investigation into basic lead acetate as a mordant focused on its ability to enhance the vibrancy and durability of colors on textiles. nbinno.com

The role of metallic salts as mordants has been a crucial aspect of dyeing technology for centuries, facilitating the bonding of dyestuffs to fibers. naturaldyes.ca While various metallic salts have been employed, the specific properties of basic lead acetate made it a compound of interest in historical dyeing research. wikipedia.orgnbinno.com

Investigation of its Function as a Drier in Paints and Varnishes

Basic lead acetate has been historically investigated and used for its function as a drier in oil-based paints and varnishes. nbinno.comwikipedia.orgencyclopedia.com Driers, also known as siccatives, are additives that accelerate the curing or drying process of drying oils, such as linseed oil, which are common binders in paints and varnishes. wikipedia.orgmfa.org The research into lead-based driers like basic lead acetate centered on their ability to act as catalysts for the polymerization of the oil, promoting a more uniform drying process throughout the paint film. mfa.org